1,2-Propanediamine, N1-[2-(dimethylamino)ethyl]-N1,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Propanediamine, N1-[2-(dimethylamino)ethyl]-N1,2-dimethyl- is a chemical compound with the molecular formula C8H20N2. It is a derivative of 1,2-propanediamine, where the amino groups are substituted with dimethylaminoethyl and dimethyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediamine, N1-[2-(dimethylamino)ethyl]-N1,2-dimethyl- typically involves the reaction of 1,2-propanediamine with dimethylamine and ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general reaction can be represented as follows:
[ \text{1,2-Propanediamine} + \text{Dimethylamine} + \text{Ethylene Oxide} \rightarrow \text{1,2-Propanediamine, N1-[2-(dimethylamino)ethyl]-N1,2-dimethyl-} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reactants. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediamine, N1-[2-(dimethylamino)ethyl]-N1,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogenated compounds (e.g., alkyl halides)
Major Products Formed
Oxidation: Formation of corresponding amine oxides or nitroso compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
1,2-Propanediamine, N1-[2-(dimethylamino)ethyl]-N1,2-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme interactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, surfactants, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2-Propanediamine, N1-[2-(dimethylamino)ethyl]-N1,2-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Diaminopropane: A simpler analog with two primary amino groups.
N1-Isopropyl-2-methyl-1,2-propanediamine: A related compound with different substituents on the amino groups.
N1-(2-(dimethylamino)ethyl)-N1,N2,N2-trimethyl-1,2-ethanediamine: Another derivative with additional methyl groups.
Uniqueness
1,2-Propanediamine, N1-[2-(dimethylamino)ethyl]-N1,2-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H23N3 |
---|---|
Molecular Weight |
173.30 g/mol |
IUPAC Name |
1-N-[2-(dimethylamino)ethyl]-1-N,2-dimethylpropane-1,2-diamine |
InChI |
InChI=1S/C9H23N3/c1-9(2,10)8-12(5)7-6-11(3)4/h6-8,10H2,1-5H3 |
InChI Key |
RCZNSGBSKPNEBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN(C)CCN(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.